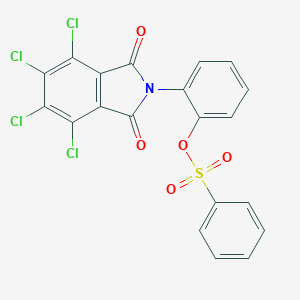
3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate is a complex organic compound that combines the structural elements of 2,4-dichlorobenzoic acid and quinoxaline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with a quinoxaline derivative. One common method is the reaction of 2,4-dichlorobenzoic acid with 3-quinoxalin-2-yl-phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 2,4-Dichlorobenzoic acid.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate is largely dependent on its interaction with biological targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it useful in antimicrobial or anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure that serves as a core for many bioactive compounds.
2,4-Dichlorobenzoic acid: A precursor in the synthesis of the ester.
Phenyl esters: A broad class of compounds with varying biological activities.
Uniqueness
3-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate is unique due to the combination of the quinoxaline and dichlorobenzoic acid moieties. This combination imparts specific chemical and biological properties that are not present in the individual components. The presence of the quinoxaline ring enhances its potential bioactivity, while the dichlorobenzoic acid moiety provides additional sites for chemical modification .
Properties
Molecular Formula |
C21H12Cl2N2O2 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
(3-quinoxalin-2-ylphenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H12Cl2N2O2/c22-14-8-9-16(17(23)11-14)21(26)27-15-5-3-4-13(10-15)20-12-24-18-6-1-2-7-19(18)25-20/h1-12H |
InChI Key |
YHYSQRISISYERP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-(3-Hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B340073.png)
![2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B340075.png)

![4-[4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B340078.png)


![2-(3-Nitrophenyl)-2-oxoethyl 3-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B340082.png)
![2-(3-Nitrophenyl)-2-oxoethyl 2-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B340083.png)
![2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE](/img/structure/B340084.png)
![2-(4-Chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B340087.png)

![N-[4-(4-{1-methyl-1-[4-(4-{[(2-methylphenoxy)acetyl]amino}phenoxy)phenyl]ethyl}phenoxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B340089.png)
